3-Bromo-5-(methylsulfinyl)pyridine

Catalog No.
S9079751
CAS No.
M.F
C6H6BrNOS
M. Wt
220.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-(methylsulfinyl)pyridine

Product Name

3-Bromo-5-(methylsulfinyl)pyridine

IUPAC Name

3-bromo-5-methylsulfinylpyridine

Molecular Formula

C6H6BrNOS

Molecular Weight

220.09 g/mol

InChI

InChI=1S/C6H6BrNOS/c1-10(9)6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

BOOKYSHCUVWSNW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC(=CN=C1)Br

3-Bromo-5-(methylsulfinyl)pyridine is an organic compound with the molecular formula C7H8BrNOS. It is characterized by a bromine atom at the 3-position, a methylsulfinyl group at the 5-position, and a pyridine ring. This compound is of significant interest in chemical research due to its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .

3-Bromo-5-methylthiopyridineContains methylthio instead of methylsulfinylDifferent reactivity profile due to sulfur oxidation

Uniqueness

The uniqueness of 3-Bromo-5-(methylsulfinyl)pyridine lies in its combination of a bromine atom and a methylsulfinyl group. This specific arrangement enhances its reactivity compared to similar compounds, allowing it to participate effectively in various

The biological activity of 3-Bromo-5-(methylsulfinyl)pyridine has been explored in various studies. It has been noted for its potential role as an intermediate in the synthesis of pharmaceuticals, particularly in developing antitumor drugs. For instance, compounds derived from this pyridine derivative have shown activity against specific cancer cell lines, highlighting its importance in medicinal chemistry . Additionally, it may influence cellular processes by interacting with enzymes and altering metabolic pathways .

The synthesis of 3-Bromo-5-(methylsulfinyl)pyridine typically involves the following methods:

  • Bromination: The compound can be synthesized through the bromination of 5-(methylsulfinyl)pyridine using bromine or N-bromosuccinimide in solvents like dichloromethane or acetic acid. This reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
  • Oxidation of Methylthio Group: Another method includes the oxidation of 3-Bromo-5-methylthiopyridine to form the sulfoxide using oxidizing agents such as m-chloroperbenzoic acid .

3-Bromo-5-(methylsulfinyl)pyridine is utilized in various applications:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of biologically active compounds, particularly those targeting cancer cells.
  • Organic Synthesis: Due to its reactivity, it is often employed in organic synthesis for constructing complex molecules through substitution and coupling reactions.
  • Research: It is used in academic and industrial research settings to explore new synthetic methodologies and biological activities .

Studies on the interactions of 3-Bromo-5-(methylsulfinyl)pyridine with biological molecules have revealed its potential as a modulator of enzyme activity and cellular signaling pathways. For example, it has been shown to participate in palladium-catalyzed coupling reactions that are crucial for constructing complex organic frameworks . Its interactions with specific proteins and enzymes are vital for understanding its biological effects and potential therapeutic applications.

Several compounds share structural similarities with 3-Bromo-5-(methylsulfinyl)pyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-5-methoxypyridineContains a methoxy group instead of methylsulfinylLess reactive due to lack of sulfur functionality
3-Bromo-6-methoxy-2-methylpyridineLacks methylthio group; different substitution patternUsed in cholinergic drug synthesis
5-Bromo-2-methylpyridineNo methylsulfinyl group; simpler structureLess versatile in

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

218.93535 g/mol

Monoisotopic Mass

218.93535 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-21-2023

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